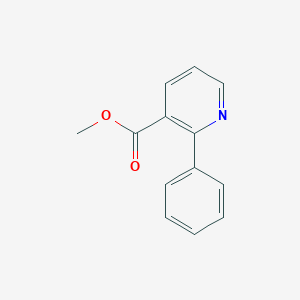
Methyl 2-phenylnicotinate
Overview
Description
Scientific Research Applications
Medicinal Chemistry
2-Phenethylamines have a significant presence in medicinal chemistry . They are open-chain, flexible alicyclic amine derivatives that are enumerated in key therapeutic targets . These compounds are used as medicinal chemistry hits and appealing screening compounds .
Methods of Application
The methods of application or experimental procedures for these compounds in medicinal chemistry are not specified in the source. However, they are typically used in drug discovery and development processes, which involve a series of complex biochemical assays and preclinical testing.
Results or Outcomes
The outcomes of using 2-phenethylamines in medicinal chemistry are also not detailed in the source. However, it is mentioned that the latest reports in discovering new bioactive 2-phenethylamines by research groups are covered .
Flavoring Agent
“Methyl nicotinate”, a structurally similar compound, is used in food as a flavoring agent .
Methods of Application
The specific methods of application in food are not detailed in the source. However, flavoring agents are typically added during the food preparation process to enhance the taste.
Results or Outcomes
The outcomes of using “Methyl nicotinate” as a flavoring agent are not detailed in the source. However, it is generally used to improve the taste of food.
Pain Relief
“Methyl nicotinate” is used as a rubefacient for the relief of pains in muscles, tendons, and joints .
Methods of Application
“Methyl nicotinate” is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Results or Outcomes
The action of “Methyl nicotinate” as a rubefacient is thought to involve peripheral vasodilation . It is capable of transdermal penetration to produce vasodilation through the production of prostaglandin D2 (PGD2) .
Veterinary Medicine
For veterinary purposes, “Methyl nicotinate” is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Methods of Application
The specific methods of application in veterinary medicine are not detailed in the source. However, it is likely administered in a manner appropriate for the specific animal and condition being treated.
Results or Outcomes
The outcomes of using “Methyl nicotinate” in veterinary medicine are not detailed in the source. However, it is used to treat a variety of conditions, suggesting it may have multiple beneficial effects.
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
“Methyl 2-phenylnicotinate” could potentially be used in the synthesis of hydrazones, quinazolines, and Schiff bases .
Methods of Application
The specific methods of application in this context are not detailed in the source. However, the synthesis of these compounds typically involves reactions with suitable aldehydes .
Results or Outcomes
The outcomes of using “Methyl 2-phenylnicotinate” in the synthesis of hydrazones, quinazolines, and Schiff bases are not detailed in the source. However, these compounds have a broad spectrum of biological activities .
Ester Chemistry
“Methyl 2-phenylnicotinate” is an ester, and esters have a wide range of applications in chemistry . They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap, a process called a saponification reaction . Esters can also be converted to amides via an aminolysis reaction .
Methods of Application
The specific methods of application in ester chemistry are not detailed in the source. However, these reactions typically involve the use of specific reagents and conditions .
Results or Outcomes
The outcomes of using “Methyl 2-phenylnicotinate” in ester chemistry are not detailed in the source. However, these reactions can result in a variety of products, depending on the specific reagents and conditions used .
properties
IUPAC Name |
methyl 2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIFNXSOUKTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444370 | |
| Record name | Methyl 2-phenylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylnicotinate | |
CAS RN |
188797-88-8 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188797-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-phenylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


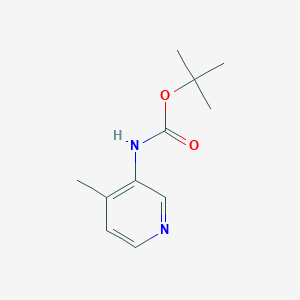
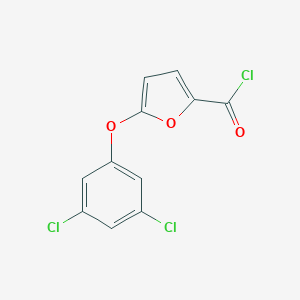


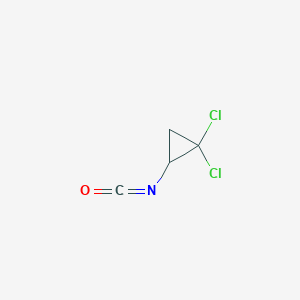

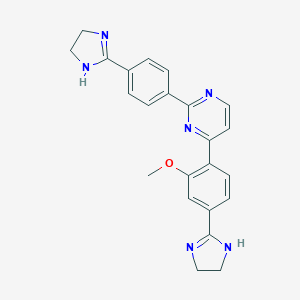
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
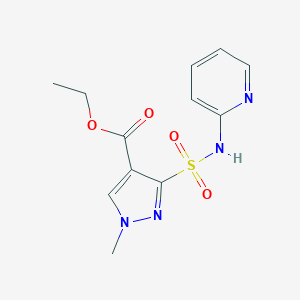


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)